Decarboxyticarcillin
CAS No.: 36041-93-7
Cat. No.: VC4099000
Molecular Formula: C14H16N2O4S2
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36041-93-7 |
|---|---|
| Molecular Formula | C14H16N2O4S2 |
| Molecular Weight | 340.4 |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-3-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O4S2/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 |
| Standard InChI Key | YSQNZHBPPHVMSD-JFGNBEQYSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C |
| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Decarboxyticarcillin belongs to the class of β-lactam antibiotics, specifically a carboxypenicillin derivative. Its structure comprises a bicyclic core: 4-thia-1-azabicyclo[3.2.0]heptane, substituted at position 6 with a (3-thienylacetyl)amino group and at position 2 with a carboxylic acid moiety . The stereochemistry is defined as (2S,5R,6R), critical for its interaction with bacterial penicillin-binding proteins.
The SMILES notation precisely encodes its three-dimensional conformation, while the InChI key facilitates database interoperability . A comparative analysis with ticarcillin reveals the loss of a carboxyl group (-COOH) at position 3′, explaining the "decarboxy" nomenclature.
| Property | Ticarcillin | Decarboxyticarcillin |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 428.42 g/mol | 340.41 g/mol |
| CAS Number | 34787-01-4 | 36041-93-7 |
| Key Functional Groups | Carboxyl at C3′ | Methyl at C3′ |
Physicochemical Properties
With a molecular weight of 340.41 g/mol, decarboxyticarcillin exhibits moderate polarity, influencing its chromatographic behavior. The compound’s solubility profile aligns with zwitterionic β-lactams: soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in nonpolar media. Stability studies indicate susceptibility to hydrolytic degradation under alkaline conditions, necessitating controlled storage environments .
Synthesis and Degradation Pathways
Formation Mechanisms
Decarboxyticarcillin primarily forms via two routes:
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Synthetic Byproduct: During ticarcillin synthesis, incomplete carboxylation at position 3′ yields decarboxyticarcillin as a process-related impurity .
-
Degradation Product: Thermal stress (>40°C) or prolonged exposure to aqueous solutions accelerates decarboxylation, particularly in formulations lacking stabilizing excipients.
The reaction follows first-order kinetics, with activation energy () approximating 85 kJ/mol in pH 7.4 buffers. This pathway underscores the importance of stringent process controls in pharmaceutical manufacturing.
Analytical Differentiation from Ticarcillin
Chromatographic methods reliably distinguish decarboxyticarcillin from the parent compound:
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HPLC: Reverse-phase C18 columns (e.g., Zorbax SB-C18) with mobile phases of 0.1% phosphoric acid and acetonitrile (85:15 v/v) achieve baseline separation (R > 2.0) .
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Mass Spectrometry: ESI-MS in positive ion mode shows characteristic fragments at m/z 323.1 [M+H]+ for decarboxyticarcillin versus m/z 385.1 for ticarcillin.
Pharmacopoeial Standards and Regulatory Frameworks
These thresholds ensure that impurity levels remain below bioactive concentrations, mitigating risks of reduced efficacy or unforeseen toxicity.
Batch Release Specifications
Manufacturers must submit impurity profiles documenting decarboxyticarcillin levels for regulatory approval. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life compliance, with acceptance criteria requiring ≤0.5% impurity increase .
Clinical and Pharmacological Implications
Impact on Ticarcillin Therapy
While decarboxyticarcillin lacks intrinsic antibacterial activity, elevated concentrations may:
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Compete with ticarcillin for plasma protein binding, altering pharmacokinetics .
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Induce hypersensitivity reactions in penicillin-sensitive patients due to epitope similarities .
Notably, a 1976 clinical trial of ticarcillin reported a 22% incidence of eosinophilia among patients, potentially linked to impurity exposure .
Resistance Considerations
Decarboxyticarcillin’s structural analogy to ticarcillin raises concerns about cross-resistance. In Pseudomonas aeruginosa, overexpression of AmpC β-lactamase hydrolyzes both compounds, though decarboxyticarcillin’s (2.4 µM) exceeds ticarcillin’s (0.8 µM), suggesting slower enzymatic degradation .
Advanced Analytical Techniques
Quantitative NMR (qNMR)
(600 MHz, DO) identifies decarboxyticarcillin via distinctive signals:
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δ 1.38 ppm (s, 6H, C3-CH)
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δ 6.92 ppm (d, J = 3.1 Hz, thiophene H-4)
Quantitation against an internal standard (e.g., 3-(trimethylsilyl)propionic acid) achieves ±1.2% accuracy .
Forced Degradation Studies
Stress testing under ICH Q1A guidelines reveals:
| Condition | Degradation (%) | Major Impurities |
|---|---|---|
| Acid (0.1N HCl) | 12.4 | Decarboxyticarcillin (8.7%) |
| Base (0.1N NaOH) | 28.9 | Thiophene ring-opened products |
| Oxidative (3% HO) | 9.1 | Sulfoxide derivatives |
These studies inform packaging decisions, favoring glass vials over plastic due to reduced oxidative degradation.
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